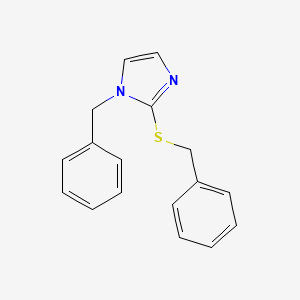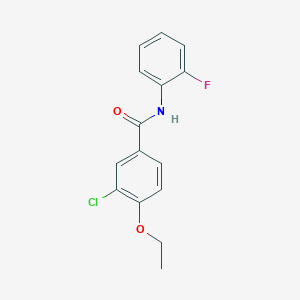![molecular formula C21H15FN2O2 B5811827 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4, and it is a selective inhibitor of the histone demethylase JMJD3.
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide involves the inhibition of the histone demethylase JMJD3. This enzyme plays a critical role in the removal of methyl groups from histone proteins, which are involved in the regulation of gene expression. The inhibition of JMJD3 by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide leads to the accumulation of methylated histones, resulting in the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide have been extensively studied in various research articles. This compound has been shown to have a selective inhibitory effect on JMJD3, with no significant effect on other histone demethylases. The inhibition of JMJD3 by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide has been shown to suppress the expression of various genes involved in inflammation, cancer, and neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
实验室实验的优点和局限性
The advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide in lab experiments include its high selectivity for JMJD3, its potential therapeutic applications in various diseases, and its availability in the market. However, the limitations of using this compound in lab experiments include its high cost, potential toxicity, and the need for specialized equipment and expertise.
未来方向
There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide. One of the significant directions is the development of more potent and selective inhibitors of JMJD3. Additionally, the therapeutic potential of this compound in various diseases needs to be further explored in clinical trials. Furthermore, the role of JMJD3 in various biological processes needs to be elucidated further, which will help in the development of novel therapies for various diseases.
合成方法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 2-amino-3-methylphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-aminobenzoic acid and triethylamine to obtain the final product. The synthesis of this compound has been reported in various research articles and patents.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in epigenetic research, where it is used as a selective inhibitor of the histone demethylase JMJD3. This enzyme plays a crucial role in the regulation of gene expression, and its inhibition by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQEPMKEIVZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)






![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)


![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)